molecular formula C20H20INO2 B3936167 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline

Cat. No.: B3936167
M. Wt: 433.3 g/mol
InChI Key: HZOMNRMFHORPTI-UHFFFAOYSA-N
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Description

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline is an organic compound that features a quinoline core structure substituted with a butoxy chain linked to a phenoxy group, which is further substituted with an iodine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to produce 2-iodo-4-methylphenol.

    Etherification: The iodinated phenol is then reacted with 4-bromobutyl ether under basic conditions to form 4-(2-iodo-4-methylphenoxy)butanol.

    Coupling with Quinoline: The final step involves the coupling of 4-(2-iodo-4-methylphenoxy)butanol with 8-hydroxyquinoline using a suitable coupling agent such as a palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy and quinoline moieties can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides or phenoxy radicals.

    Reduction Products: Reduction can yield hydrogenated derivatives of the quinoline or phenoxy groups.

Scientific Research Applications

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline depends on its specific application:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    Material Properties: In materials science, the compound’s electronic structure can influence its conductivity or photoluminescence properties.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(2-methylphenoxy)butoxy]quinoline: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    8-[4-(4-methylphenoxy)butoxy]quinoline: The position of the methyl group is different, potentially altering its chemical properties.

    8-[4-(2-iodophenoxy)butoxy]quinoline: Lacks the methyl group, which may influence its steric and electronic characteristics.

Uniqueness

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline is unique due to the presence of both iodine and methyl substituents on the phenoxy group, which can significantly impact its reactivity, biological activity, and material properties compared to its analogs.

Properties

IUPAC Name

8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO2/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19/h4-11,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOMNRMFHORPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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